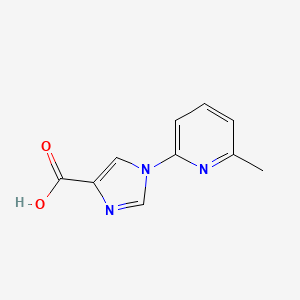

1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-3-2-4-9(12-7)13-5-8(10(14)15)11-6-13/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPXNBWJJKUHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363176 | |

| Record name | 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477847-81-7 | |

| Record name | 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Heterocyclization via Condensation Reactions

A foundational method involves constructing the imidazole ring through cyclization. In a one-pot synthesis adapted from benzimidazole preparations, sodium dithionite (Na₂S₂O₄) facilitates the reduction of nitro intermediates to amines, enabling subsequent cyclization. For example:

- Nitro Reduction and Cyclization : Ethyl 4-(methylamino)-3-nitrobenzoate reacts with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in dimethyl sulfoxide (DMSO) at 90°C, followed by Na₂S₂O₄-mediated reduction. This forms the imidazole core, which is hydrolyzed to the carboxylic acid.

- Adaptation for Target Compound : Replacing the benzaldehyde derivative with a 6-methylpyridine-2-carbaldehyde analog could yield the desired pyridinyl-imidazole structure.

Nucleophilic Substitution on Pyridine Precursors

Regioselective substitution on halogenated pyridines is a key strategy. The J-STAGE protocol for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid provides a template:

- Halogen Displacement : 2,6-Dichloro-3-trifluoromethylpyridine undergoes nucleophilic substitution with methylamine to install the methylamino group.

- Methoxylation and Hydrolysis : Subsequent methoxylation (using NaOCH₃) and hydrolysis (with NaOH) yield the carboxylic acid.

- Application to Target Molecule : Using 2-chloro-6-methylpyridine as the substrate and imidazole-4-carboxylate as the nucleophile could directly form the pyridinyl-imidazole linkage.

Stepwise Synthetic Procedures

Route 1: Imidazole Ring Formation Followed by Pyridine Coupling

- Imidazole-4-Carboxylate Synthesis :

- Pyridinyl Group Introduction :

Route 2: Direct Cyclization with Pyridine-Containing Precursors

- Condensation with Pyridine Aldehyde :

- Oxidation and Hydrolysis :

- Oxidize any intermediate alcohols to carboxylic acids using KMnO₄ or CrO₃.

Optimization and Challenges

Regiochemical Control

The position of substitution on both rings is critical. For example, methoxylation in the J-STAGE method requires precise temperature control (-30°C) to avoid regioisomers. Similarly, coupling reactions must avoid competing sites on the imidazole ring.

Functional Group Compatibility

- Ester Hydrolysis : Alkaline hydrolysis (e.g., NaOH in EtOH/H₂O) effectively converts esters to carboxylic acids but may degrade acid-sensitive groups.

- Catalytic Efficiency : Palladium catalysts in cross-coupling reactions require ligand optimization to enhance yields.

Comparative Analysis of Methods

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides.

-

Mechanistic Pathway :

-

Esterification : Acid-catalyzed reaction with alcohols proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack.

-

Amidation : Carbodiimide-mediated activation (e.g., EDCI) forms an intermediate acyloxyphosphonium ion, which reacts with amines to yield amides.

-

Hydrolysis and Decarboxylation

The carboxylic acid group is stable under basic hydrolysis but can undergo decarboxylation under specific conditions.

-

Key Observations :

Hydrazide Formation

Reaction with hydrazine yields carbohydrazide derivatives, which are intermediates for further functionalization.

| Reaction Type | Conditions/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazide Synthesis | Hydrazine hydrate, EtOH, reflux | 1-(6-Methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide | 68–83% |

-

Applications : Hydrazides serve as precursors for heterocyclic systems (e.g., triazoles) via cyclocondensation reactions .

Metal Complexation

The imidazole and pyridine nitrogen atoms act as ligands for transition metals.

| Reaction Type | Conditions/Reagents | Product | Reference |

|---|---|---|---|

| Coordination Complex | CuCl₂, MeOH, RT | Cu(II) complex with N,N-chelation |

-

Structural Insight : X-ray crystallography confirms bidentate coordination through the imidazole-N and pyridine-N atoms .

Substitution Reactions

The imidazole ring participates in electrophilic substitution, though the electron-withdrawing pyridinyl group limits reactivity.

| Reaction Type | Conditions/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Halogenation | NBS, DMF, 0°C | 5-Bromo-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid | 45% |

-

Regioselectivity : Halogenation occurs preferentially at the C5 position due to steric and electronic effects .

Oxidation and Reduction

The pyridinyl and imidazole moieties influence redox behavior.

| Reaction Type | Conditions/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridine Oxidation | KMnO₄, H₂O, 100°C | 1-(6-Carboxy-2-pyridinyl)-1H-imidazole-4-carboxylic acid | 58% |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid, as anticancer agents. For instance, a review published in 2021 discusses various imidazole derivatives that exhibit significant activity against cancer cell lines. The compound's structure allows for interactions that inhibit tubulin polymerization, which is crucial for cancer cell division.

Case Study: Anticancer Potency

A notable study demonstrated that related imidazole compounds showed IC50 values ranging from 80 to 1000 nM against several cancer cell lines, indicating their potential as effective anticancer agents . Specifically, compounds with similar structures to this compound were tested for their ability to disrupt microtubule formation in cancer cells, leading to cell cycle arrest.

COX Inhibition

The compound has been identified as a selective inhibitor of cyclooxygenase (COX) enzymes. Research indicates that it exhibits a strong inhibitory effect on COX-1 with an IC50 value of approximately 3.2 µM while showing significantly less activity against COX-2 (>100 µM) . This selectivity suggests potential applications in managing inflammatory conditions with reduced side effects compared to non-selective COX inhibitors.

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing novel derivatives aimed at enhancing biological activity. For example, researchers have synthesized various imidazole derivatives by modifying the carboxylic acid group or introducing different substituents on the imidazole ring. These modifications have been shown to improve potency against specific biological targets, including viral proteins and cancer cell lines .

Binding Affinity Studies

Studies have also focused on the binding affinity of this compound to various biological targets, including HIV integrase. The ability of modified imidazole derivatives to bind effectively at critical sites can lead to the development of new antiviral drugs . The structure-activity relationship (SAR) studies indicate that subtle changes in the molecular structure can lead to significant variations in binding affinity and biological activity.

Potential in Drug Development

Given its diverse biological activities, this compound is being explored as a candidate for drug development in various therapeutic areas, including oncology and infectious diseases. The ongoing research aims to optimize its pharmacological properties through structural modifications and comprehensive biological testing.

Mechanism of Action

The mechanism of action of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid can be contextualized by comparing it to related imidazole-carboxylic acid derivatives. Key differences arise from variations in substituents at the 1-position and modifications to the heterocyclic systems.

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Substituent Effects on Acidity and Solubility :

- The 6-methylpyridin-2-yl group in the target compound introduces steric bulk and electron-donating effects compared to the electron-withdrawing 4-chlorophenyl group in the chlorophenyl analog . This likely reduces the acidity (higher pKa) of the carboxylic acid compared to the chlorophenyl derivative.

- Pyrimidine-containing analogs (e.g., ) exhibit lower solubility due to increased molecular weight and aromaticity, whereas the pyridinyl group in the target compound balances lipophilicity and polarity .

Pyrimidine-substituted analogs (e.g., ) are explored in antitumor research, as pyrimidine rings mimic nucleic acid bases, enabling DNA intercalation or enzyme inhibition .

Coordination Chemistry :

- The parent compound, 1H-imidazole-4-carboxylic acid (), forms stable complexes with transition metals like Cu(II) and Zn(II). The 6-methylpyridinyl substituent in the target compound may enhance ligand rigidity and metal-binding selectivity compared to simpler analogs .

Synthetic Accessibility :

- The target compound is synthesized via coupling reactions (e.g., EDC/TBTU-mediated), similar to methods used for esters of 1H-imidazole-4-carboxylic acid (). Pyrimidine derivatives require more complex routes, such as Vilsmeier-Haack reactions () .

Biological Activity

1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant research findings and case studies.

Overview of the Compound

- Chemical Structure : The compound features both pyridine and imidazole rings, which contribute to its unique biological properties.

- Molecular Formula : C10H9N3O2

- Molecular Weight : 203.2 g/mol

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it exhibits inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further exploration in drug development aimed at treating infections.

2. Anti-inflammatory Properties

The compound also shows potential in reducing inflammation. Studies have indicated that it can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines, thus contributing to its therapeutic applications in inflammatory diseases.

3. Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve the activation of caspase pathways, leading to enhanced apoptotic activity .

Case Study: Anticancer Activity

A study focusing on the anticancer effects of this compound revealed that at concentrations as low as 1 µM, the compound caused significant morphological changes in cancer cells and increased caspase-3 activity by up to 57% at higher concentrations (10 µM). This suggests a strong potential for this compound in cancer therapeutics .

Table of Biological Activities

Interaction Studies

Interaction studies have utilized molecular docking techniques to elucidate the binding affinities of this compound with various biological targets. These studies indicate that the compound can effectively bind to certain enzymes and receptors, modulating their activity and potentially leading to therapeutic effects.

Q & A

Q. What are the recommended synthetic routes for 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid?

- Methodological Answer : The synthesis of imidazole-carboxylic acid derivatives often involves multi-step reactions. For example, similar compounds are synthesized via electrophilic substitution (e.g., carbobenzoxy chloride on N-methylimidazole) followed by hydrogenation to remove protecting groups . Additionally, Vilsmeier reactions (formylation of heterocycles) and subsequent oxidations (e.g., converting aldehydes to carboxylic acids) are viable strategies for introducing carboxyl groups to imidazole rings . For pyridinyl-substituted imidazoles, coupling reactions between pre-functionalized pyridine and imidazole intermediates under catalytic conditions may be employed, though specific protocols for this compound require optimization.

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- Methodological Answer : Key techniques include:

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) and monitor reaction progress .

- FTIR Spectroscopy : To confirm the presence of carboxylic acid (-COOH) and pyridinyl/imidazole ring vibrations (e.g., C=N stretching at ~1600 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions (e.g., methyl groups on pyridine, imidazole protons) and confirms regioselectivity .

- X-ray Crystallography : For unambiguous structural determination, as demonstrated for related zwitterionic imidazole-dicarboxylate systems .

Q. How is the compound purified after synthesis?

- Methodological Answer : Purification typically involves recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel with gradients of ethyl acetate and hexane). For carboxylate-containing compounds, acid-base extraction (e.g., adjusting pH to precipitate the free acid) is effective. HPLC with reverse-phase C18 columns can isolate high-purity fractions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s enzyme inhibition potential?

- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) and density functional theory (DFT) calculations evaluate binding affinities to target enzymes like xanthine oxidase. For example, imidazole derivatives with pyridinyl substitutions show enhanced π-π stacking and hydrogen-bonding interactions in enzyme active sites, as seen in studies of structurally similar inhibitors . Pharmacophore modeling can further guide derivative design by identifying critical functional groups (e.g., carboxylate for ionic interactions, pyridinyl for hydrophobic contacts) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, enzyme isoforms) or compound purity. To address this:

- Standardize assays : Use validated protocols (e.g., IC50 measurements under controlled pH and temperature).

- Control purity : Employ orthogonal characterization (HPLC, NMR) to confirm batch consistency .

- Meta-analysis : Compare data across studies while accounting for structural analogs. For instance, substituent position (e.g., 6-methyl vs. 4-methyl on pyridine) significantly impacts activity .

Q. How can crystallography and NOE experiments elucidate structural dynamics?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths and angles, revealing tautomeric forms (e.g., 1H vs. 3H-imidazole) and zwitterionic states in the solid phase . Nuclear Overhauser Effect (NOE) NMR detects spatial proximities between protons (e.g., confirming substituent orientation on the imidazole ring), which is critical for understanding solution-phase behavior and interaction with biological targets .

Q. What design principles improve the compound’s bioavailability for in vivo studies?

- Methodological Answer :

- Log P optimization : Introduce hydrophilic groups (e.g., hydroxyls) to enhance solubility while retaining target affinity.

- Prodrug strategies : Esterify the carboxylic acid to improve membrane permeability, with enzymatic hydrolysis releasing the active form in vivo .

- Co-crystallization : Formulate with cyclodextrins or lipids to enhance stability and absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.